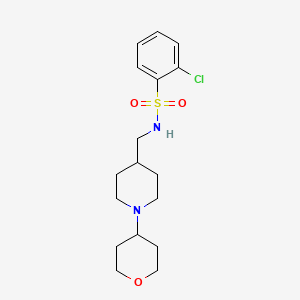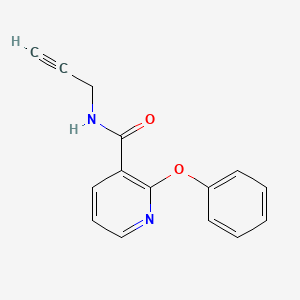
(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide” is a complex organic compound that contains a pyridyl group (a basic aromatic ring with nitrogen), a phenoxy group (an oxygen bonded to a phenyl group), and a prop-2-ynylformamide group (a formamide group attached to a prop-2-ynyl group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridyl and phenoxy groups, and the attachment of these groups to the prop-2-ynylformamide group. The exact methods would depend on the specific reactions used and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridyl group, the oxygen in the phenoxy group, and the formamide group could result in a variety of possible structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The pyridyl and phenoxy groups are likely to be involved in a variety of chemical reactions, including those involving nucleophilic substitution and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. The presence of the pyridyl, phenoxy, and formamide groups could confer a variety of properties on the compound .科学的研究の応用
Novel Insecticide Development
A study focused on the design and synthesis of novel insecticidal dichloro-allyloxy-phenol derivatives, showcasing the potential for compounds with structures related to (2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide to serve as lead compounds in the development of new insecticides. These derivatives exhibited significant insecticidal activities against lepidopterous and thysanopterous pests, suggesting their utility in agricultural pest management. The exploration of structure-activity relationships within this class of compounds could lead to the identification of more potent and environmentally safe insecticides (Miao Li et al., 2013).
Corrosion Inhibition
Research into pyrazoline derivatives, including those structurally similar to this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is critical in industries where steel's durability and longevity are paramount. Such studies underscore the importance of organic compounds in protecting infrastructure and machinery against corrosive damage, thereby extending their service life and reducing maintenance costs (H. Lgaz et al., 2020).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, highlighting the potential of this compound analogues as antimicrobial and anti-inflammatory agents. Such compounds are valuable for their therapeutic properties, offering potential new treatments for infectious diseases and conditions characterized by inflammation. The exploration of these derivatives could lead to the development of new pharmaceuticals with improved efficacy and safety profiles (B. V. Kendre et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-phenoxy-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-10-16-14(18)13-9-6-11-17-15(13)19-12-7-4-3-5-8-12/h1,3-9,11H,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHDBQHPEGETAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

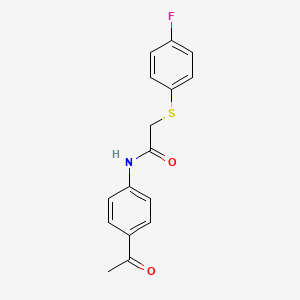
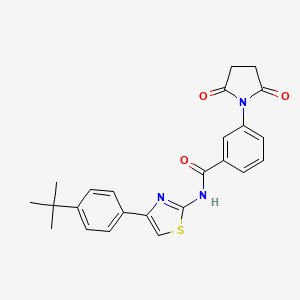
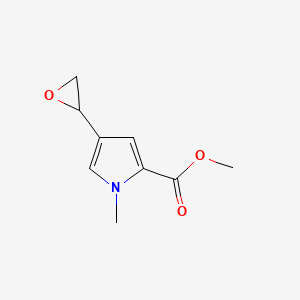
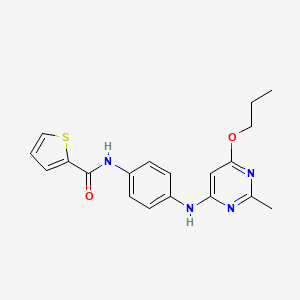
![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2883017.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2883018.png)
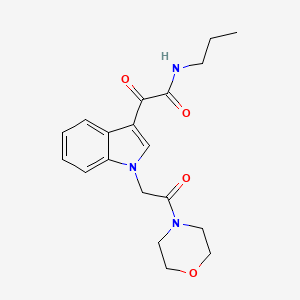
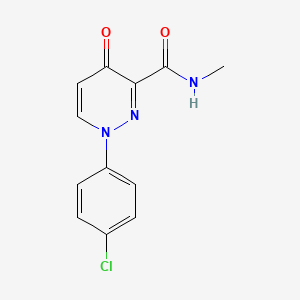
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2883027.png)
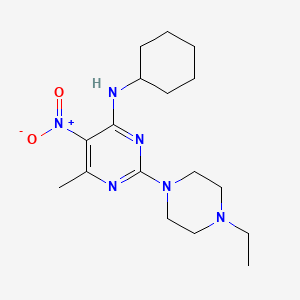
![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![N-(1-Cyanocyclopropyl)-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide](/img/structure/B2883031.png)
![3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2883032.png)
